Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

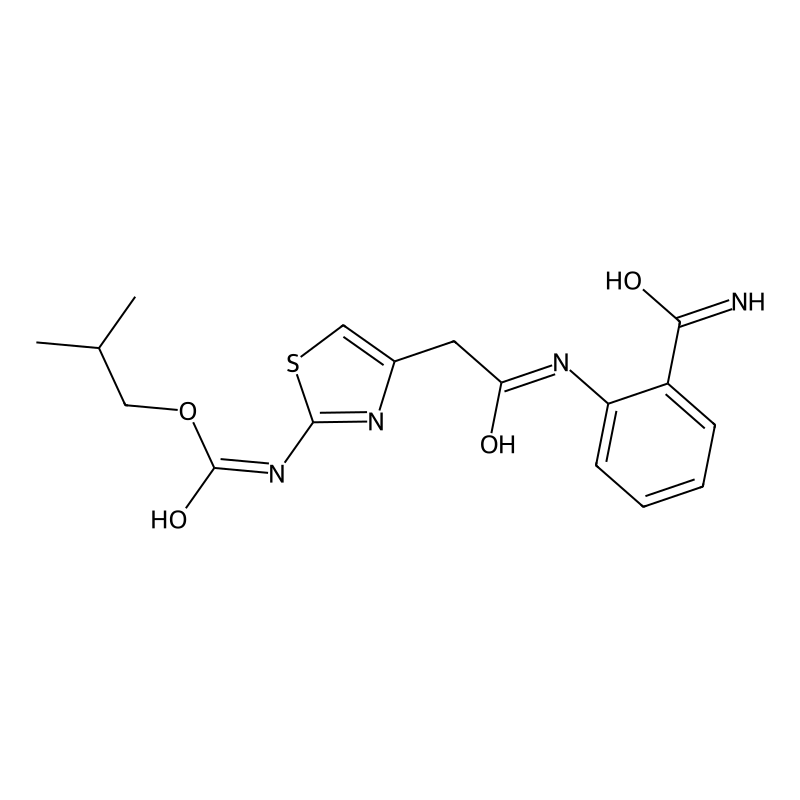

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound characterized by the molecular formula and a molecular weight of 376.43 g/mol. This compound is notable for its structural complexity, which includes a thiazole ring, a carbamate group, and a carbamoylphenyl moiety. It is often utilized in research settings due to its potential biological activities and applications in medicinal chemistry.

The synthesis of Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common approach includes:

- Formation of Thiazole Ring: Starting with appropriate precursors like α-bromo ketones and thiourea.

- Carbamoylation: The thiazole derivative can then be reacted with isobutyl carbamate under suitable conditions (e.g., using coupling agents like HCTU or EDC).

- Final Coupling: The final product is obtained through coupling reactions involving amino acids or amines with the thiazole derivative.

These methods leverage established organic synthesis techniques to yield high-purity compounds suitable for research applications .

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has potential applications in:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting multidrug resistance in cancer therapy.

- Biochemical Research: To study enzyme inhibition mechanisms and transport processes in cells.

- Agricultural Chemistry: Exploring its efficacy as a pesticide or herbicide due to its unique chemical structure.

Interaction studies involving Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins.

- In vitro Assays: To evaluate its biological effects on cell lines expressing relevant transporters or receptors.

Such studies help elucidate the compound's mechanism of action and inform further modifications for enhanced efficacy.

Several compounds share structural features with Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, making them relevant for comparison:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Isobutylphenyl)-1,3-thiazol-2-amino carbonic acid | Thiazole ring, phenolic group | Potential anticancer activity |

| 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine | Similar thiazole structure | Inhibitory effects on P-glycoprotein |

| 1-(Thiazol-4-yl)-urea derivatives | Urea linkage | Antimicrobial properties |

These compounds illustrate the diversity within this chemical class while highlighting Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate's unique combination of functionalities that may confer distinct biological activities .